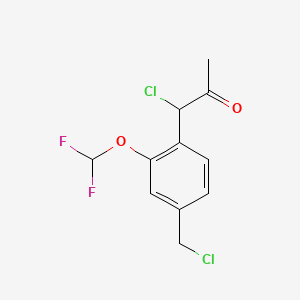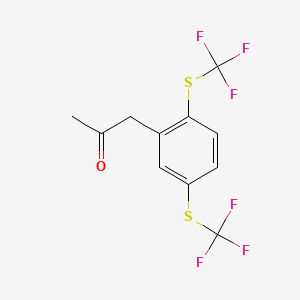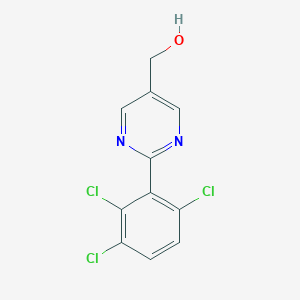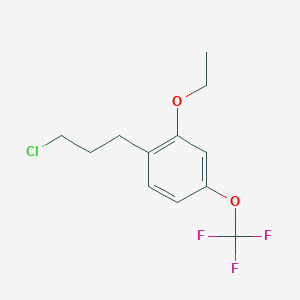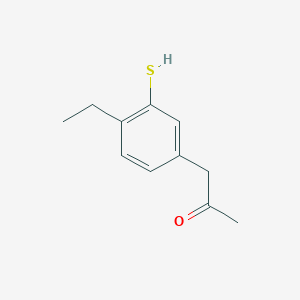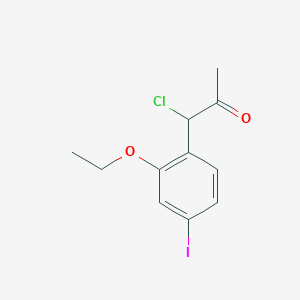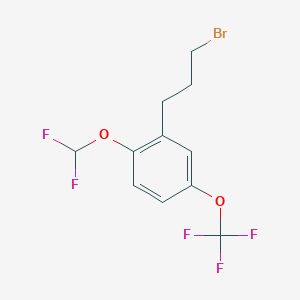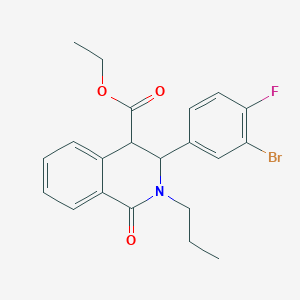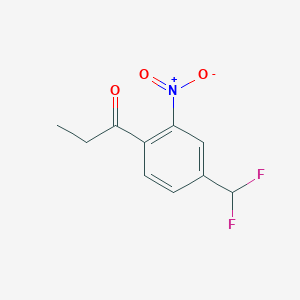
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 4-fluoroacetophenone with 2,6-difluorobenzaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(Difluoromethyl)-2-aminophenyl)propan-1-one.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be utilized in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the difluoromethyl group may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and nitro groups, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)propan-1-one:
1-(4-(Trifluoromethyl)-2-nitrophenyl)propan-1-one: Similar structure but with a trifluoromethyl group, which can alter its chemical behavior and interactions.
Uniqueness: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F2NO3 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)-2-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO3/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
LEXUVLGYEQNBMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



